molecular formula C23H19BrN2 B11483553 2-[(E)-2-(3-bromophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole

2-[(E)-2-(3-bromophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No.: B11483553
M. Wt: 403.3 g/mol
InChI Key: GPCAGJLUYOOTSI-BUHFOSPRSA-N
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Description

2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of 3-bromostyrene with 4-methylbenzoylformic acid under specific reaction conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like 1,4-dioxane. Thionyl chloride is often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler benzimidazole compounds.

Scientific Research Applications

2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may bind to bacterial cell wall components, disrupting their synthesis and leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of bromophenyl and methylphenyl groups, along with the benzimidazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19BrN2

Molecular Weight

403.3 g/mol

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H19BrN2/c1-17-9-11-19(12-10-17)16-26-22-8-3-2-7-21(22)25-23(26)14-13-18-5-4-6-20(24)15-18/h2-15H,16H2,1H3/b14-13+

InChI Key

GPCAGJLUYOOTSI-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC(=CC=C4)Br

Origin of Product

United States

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